

4-Iodobutyl benzoate molecular weight

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Compound of Interest

Compound Name: 4-Iodobutyl benzoate

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An In-depth Technical Guide to 4-Iodobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Iodobutyl benzoate**, a versatile chemical intermediate. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via Fischer esterification, and includes a visual representation of the synthetic workflow. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in organic synthesis and drug development.

Physicochemical Properties of 4-Iodobutyl Benzoate

4-Iodobutyl benzoate is a benzoate ester functionalized with a terminal iodine atom on the butyl chain. This bifunctional nature makes it a useful building block in organic synthesis, where the iodide serves as a good leaving group for nucleophilic substitution reactions, and the benzoate group can be modified or retained as part of a larger molecular scaffold.

Quantitative Data

The key physicochemical properties of **4-Iodobutyl benzoate** are summarized in the table below. It is important to note that some of the physical properties are predicted values from computational models, as experimental data is not readily available in the literature.

Property	Value	Source
Molecular Weight	304.12 g/mol	[1]
Molecular Formula	C ₁₁ H ₁₃ IO ₂	[1]
CAS Number	19097-44-0	[1]
Boiling Point	330.4 ± 25.0 °C (Predicted)	[2]
Density	1.554 ± 0.06 g/cm ³ (Predicted)	[2]
IUPAC Name	4-iodobutyl benzoate	[1]

Synthesis of 4-Iodobutyl Benzoate

A common and straightforward method for the synthesis of **4-iodobutyl benzoate** is the Fischer esterification of benzoic acid with 4-iodobutanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis of **4-iodobutyl benzoate**.

Materials:

- Benzoic acid
- 4-Iodobutanol
- Concentrated sulfuric acid (H₂SO₄)
- Toluene
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and purification
- Thin-layer chromatography (TLC) supplies

Procedure:

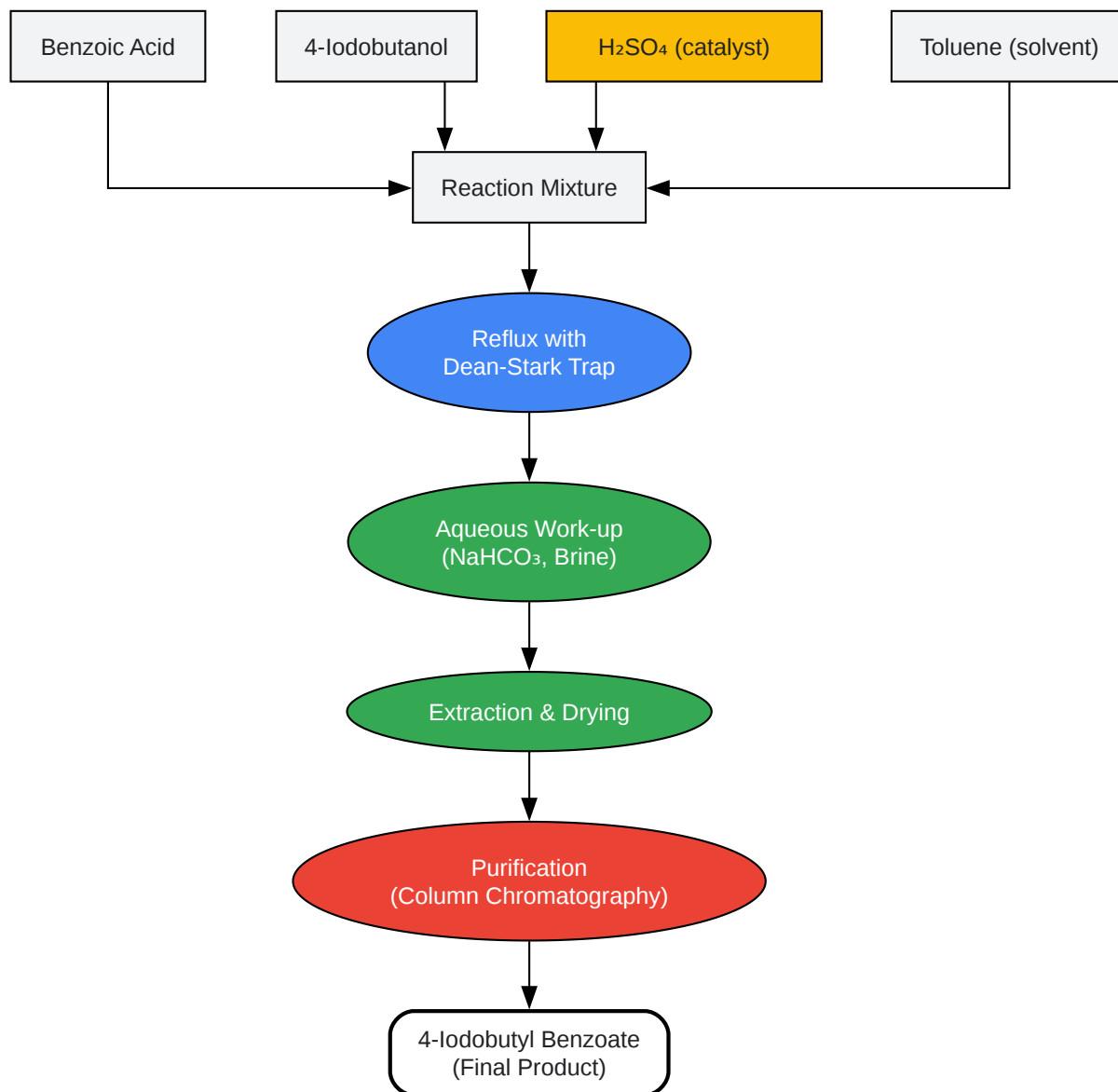
- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine benzoic acid (1.0 equivalent), 4-iodobutanol (1.2 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the reaction mixture.
- **Reflux:** Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete (as indicated by the cessation of water collection or TLC analysis), cool the mixture to room temperature.
- **Neutralization:** Transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous

solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude **4-Iodobutyl benzoate** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **4-Iodobutyl benzoate** via Fischer esterification.



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Caption: Synthesis workflow for **4-iodobutyl benzoate**.

Applications in Research and Development

4-Iodobutyl benzoate serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a reactive alkyl iodide allows for the introduction of the butoxy-benzoate moiety into various substrates through nucleophilic substitution reactions. This is particularly useful in the development of novel pharmaceutical compounds and other specialty chemicals.

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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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